molecular formula H6Mo12O41Si B1143847 Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) CAS No. 11089-20-6

Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)

Cat. No.: B1143847
CAS No.: 11089-20-6
M. Wt: 1841.39
InChI Key:
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Description

Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) is a useful research compound. Its molecular formula is H6Mo12O41Si and its molecular weight is 1841.39. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation of Methanol to Formaldehyde

Isolated molybdenum centers on silica-supported molybdena are studied for their role in the oxidation of methanol to formaldehyde. This research indicates the fundamental steps involved in the oxidation process and how the mechanism differs between systems with one or two terminal oxo ligands. This study sheds light on the catalytic abilities of molybdenum complexes in oxidation reactions (Gregoriades, Döbler, & Sauer, 2010).

Structural and Catalytic Aspects of Dioxomolybdenum(VI) Complexes

The synthesis and characterization of cis-dioxomolybdenum(VI) complexes with hydrazone ligands, exploring their structural motifs and catalytic efficiency towards sulfoxidation, provide insights into the diverse catalytic applications of molybdenum complexes. This study highlights the influence of ligand structure on catalytic activity (Debel, Buchholz, & Plass, 2008).

High Oxidation State Organometallic Chemistry

Research into high oxidation state molybdenum in aqueous media opens new opportunities for catalysis and electrocatalysis. The study focuses on the pH-dependent conversion of oxo, hydroxo, and aqua ligands, highlighting the potential of molybdenum complexes in catalytic processes (Poli, 2004).

Electrocatalysis and Oxidative Bromination

Cis-dioxomolybdenum(VI) complexes with tripodal NO3-donor ligands have been synthesized, characterized, and applied in oxidative bromination and benzoin oxidation reactions, demonstrating their catalytic versatility. This research shows the potential of molybdenum complexes in electrocatalysis and organic synthesis (Kurapati, Maloth, & Pal, 2015).

Mechanism of Action

Target of Action

12-Molybdosilicic acid hydrate, also known as Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+), is an inorganic compound that is widely used in the chemical industry . It primarily targets chemical reactions as a catalyst, specifically in petroleum catalysts, oxidants, and dehydrogenation agents .

Mode of Action

The compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . As a catalyst, it lowers the activation energy required for the reaction to occur, thereby increasing the reaction rate .

Biochemical Pathways

Given its role as a catalyst in petroleum and dye industries, it can be inferred that it plays a crucial role in various chemical synthesis processes .

Pharmacokinetics

It is soluble in water, alcohol, and acetone, and insoluble in benzene . This solubility profile may influence its distribution and elimination in a hypothetical biological system.

Result of Action

The primary result of the action of 12-Molybdosilicic acid hydrate is the acceleration of chemical reactions in which it is used as a catalyst . This leads to increased efficiency and productivity in the chemical processes it is involved in .

Action Environment

The action of 12-Molybdosilicic acid hydrate can be influenced by environmental factors such as temperature and solvent conditions . It is also noted that the compound decomposes in strongly basic solutions , indicating that the pH of the environment can significantly impact its stability and efficacy.

Properties

IUPAC Name

hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSIKCCWGOSQT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Mo12O40Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1823.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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